molecular formula C24H26N2O3 B1416591 6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone CAS No. 939892-94-1

6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone

Cat. No.: B1416591
CAS No.: 939892-94-1
M. Wt: 390.5 g/mol
InChI Key: BWURYVCZWQILJZ-RWEWTDSWSA-N
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Description

6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone is a useful research compound. Its molecular formula is C24H26N2O3 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-[6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-27-18-7-5-16(6-8-18)19-14-23(26-25)28-22-15-21-17(13-20(19)22)9-12-24(29-21)10-3-2-4-11-24/h5-8,13-15H,2-4,9-12,25H2,1H3/b26-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWURYVCZWQILJZ-RWEWTDSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN)OC3=C2C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=N/N)/OC3=C2C=C4CCC5(CCCCC5)OC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone, with CAS number 939892-94-1, is a complex organic compound that has garnered attention due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of spirochromanone derivatives. Its molecular formula is C24H26N2O3, and it has a molecular weight of 390.48 g/mol. The structural features include a spiro linkage and a hydrazone moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H26N2O3
Molecular Weight390.48 g/mol
CAS Number939892-94-1
IUPAC Name(E)-[6-(4-methoxyphenyl)spiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-ylidene]hydrazine

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogenic strains. For instance:

  • Bacterial Inhibition : Studies indicate that it effectively inhibits Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • Fungal Activity : The compound also shows antifungal effects against Candida albicans.

Case Study : In a controlled study, the Minimum Inhibitory Concentration (MIC) of the compound against E. coli was determined to be 0.5 mg/mL, indicating potent antibacterial activity.

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : The hydrazine moiety can form covalent bonds with nucleophilic sites in bacterial enzymes, inhibiting their function.
  • Disruption of Cellular Processes : The unique structural features allow for interaction with various molecular targets within microbial cells.

Therapeutic Applications

Given its biological activity, this compound holds potential for development as a new class of antibiotics or antifungal agents. Its unique mechanism may help overcome resistance seen in traditional antibiotics.

Research Findings

Recent studies have explored the compound's potential in various applications:

  • Anticancer Properties : Preliminary research suggests that it may inhibit cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Animal models have shown that it reduces inflammation markers, suggesting potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone
Reactant of Route 2
Reactant of Route 2
6'-(4-Methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one hydrazone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.